molecular formula C20H21FN6O3S B2630389 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 920435-70-7

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2630389
CAS No.: 920435-70-7
M. Wt: 444.49
InChI Key: KVBIIKXZWLNPOB-UHFFFAOYSA-N
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Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by two critical structural motifs:

  • Tetrazole moiety: A 3-fluorophenyl-substituted tetrazole ring linked via a methyl group. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and binding affinity in receptor-ligand interactions .
  • Piperidin-1-ylsulfonyl benzamide: The benzamide core is functionalized with a piperidine sulfonyl group, which may influence solubility, pharmacokinetics, and target selectivity, particularly in kinase or G protein-coupled receptor (GPCR) interactions .

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3S/c21-16-5-4-6-17(13-16)27-19(23-24-25-27)14-22-20(28)15-7-9-18(10-8-15)31(29,30)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBIIKXZWLNPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-fluorobenzyl chloride with sodium azide under suitable conditions to form 3-fluorobenzyl azide, which is then cyclized to form the tetrazole ring.

    Attachment of the Piperidinylsulfonyl Group: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidinylsulfonyl intermediate.

    Coupling Reactions: The final step involves coupling the tetrazole derivative with the piperidinylsulfonyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, amines, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole-Containing Compounds

Candesartan and Losartan (Angiotensin II Receptor Antagonists)
  • Structure : Both contain a biphenylmethyl-tetrazole core (e.g., losartan: 2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole) .
  • Comparison : The target compound replaces the imidazole/biphenyl system with a benzamide-piperidine sulfonyl group. This substitution may shift target specificity from angiotensin receptors to kinases or other enzymes, while retaining the tetrazole’s role in enhancing binding stability.
N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (921074-49-9)
  • Structure : Shares the tetrazole-methyl-benzamide scaffold but substitutes the piperidine sulfonyl with a furan carboxamide .

Benzamide-Based Kinase Inhibitors

Hu7691 (Akt Inhibitor)
  • Structure : N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide .
  • Comparison : Both compounds feature a benzamide core with piperidine derivatives. However, Hu7691’s difluorophenyl and pyrazole groups confer Akt1/2 selectivity, while the target compound’s tetrazole and sulfonyl groups may favor different kinase isoforms or off-target effects.
CDPPB and VU29 (mGluR5 Modulators)
  • CDPPB: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide.
  • VU29 : 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide .
  • Comparison : The target compound lacks the pyrazole scaffold critical for mGluR5 activity. Its piperidine sulfonyl group could redirect activity toward sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases.

Piperidine Sulfonyl Derivatives

EP 3 532 474 B1 Compounds
  • Example : 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide .
  • Comparison : The triazolo-pyridine substituent in the patent compound may enhance kinase inhibition, whereas the target compound’s tetrazole could prioritize GPCR or ion channel modulation.
N-(4-Fluorobenzyl)-1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • Structure : Features a thiazol-pyrazole-carboxamide system with a fluorobenzyl group .
  • Comparison : The trifluoromethyl and thiazole groups likely improve metabolic stability but reduce similarity to the target compound’s piperidine sulfonyl-tetrazole system.

Key Insights

  • Tetrazole vs. Carboxylic Acid Bioisosteres : The target compound’s tetrazole may improve oral bioavailability compared to carboxylate-containing analogs like candesartan .
  • Sulfonyl Group Impact : The piperidine sulfonyl moiety could enhance solubility and target selectivity relative to furan or pyrazole derivatives .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes:

  • Tetrazole moiety : Known for diverse biological activities.
  • 3-Fluorophenyl group : Potentially enhances interaction with biological targets.
  • Piperidinyl sulfonamide : Contributes to solubility and bioavailability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₆H₁₆FN₅O₄S
Molecular Weight393.4 g/mol
CAS Number921124-61-0

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The tetrazole ring and fluorophenyl group are known to inhibit various enzymatic activities, potentially affecting metabolic pathways.

Antitumor Activity

Recent studies have indicated that compounds with tetrazole structures exhibit promising antitumor properties. For instance, derivatives similar to this compound have shown inhibitory effects against cancer cell lines through enzyme inhibition mechanisms.

Antimicrobial Activity

Research has demonstrated that compounds containing the tetrazole moiety possess significant antimicrobial effects. For example, studies on related compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound is also reported to exhibit enzyme inhibitory activity. Specific studies have highlighted its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of the compound:

  • Antitumor Efficacy : A study on related tetrazole derivatives demonstrated their potential in inhibiting BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
  • Antimicrobial Screening : In vitro tests revealed that the compound could inhibit bacterial growth effectively, with IC50 values indicating moderate efficacy against tested strains .
  • Enzyme Interaction Studies : Docking studies have elucidated the binding interactions of the compound with target enzymes, suggesting a mechanism of action through competitive inhibition .

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